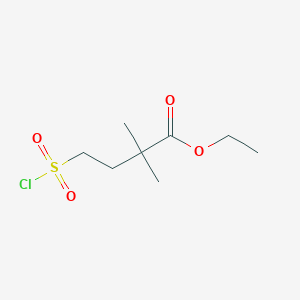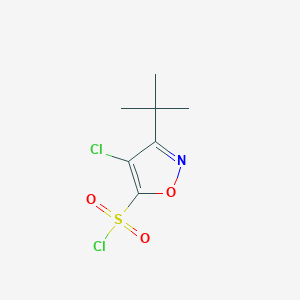
Ethyl 2,2-dimethyl-4-sulfobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Kinetics and Reactions
- Michael-Type Addition Reactions : Ethyl-3-(4′-N,N-dimethylaminophenyl)-2-(nonafluorobutane)sulfonylpropenoate, a compound similar to Ethyl 2,2-dimethyl-4-sulfobutanoate, was studied for its kinetics in Michael-type reactions. The reaction displayed a quadratic dependence on the concentration of substituted anilines, suggesting a dimer nucleophile mechanism (Dhahri, Boubaker, & Goumont, 2013).
Photochromic Properties
- Development of Photochromic Compounds : Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate was utilized in a base-induced aerobic dimerization process to create photochromic diarylethene, a precursor for photoactive compounds (Lvov et al., 2017).
Adsorption Studies
- Activated Carbon for Sulfur Compound Adsorption : The adsorption capacities of activated carbon for various sulfur compounds, including ethyl mercaptan, were significantly improved by enriching the carbon with oxygen functional groups (Vega et al., 2013).
- IRMOF-3 for Sulfur Compound Removal : Zinc-based metal-organic framework (IRMOF-3) demonstrated effective adsorption of sulfur compounds, including ethyl mercaptan, at ambient temperature (Wang et al., 2014).
Flavor and Fragrance Analysis
- Identification of Odorants in Wines : Studies on the volatile components of different wine varieties identified compounds such as ethyl 2-methylbutyrate and ethyl isobutyrate, which are structurally related to Ethyl 2,2-dimethyl-4-sulfobutanoate, as key odor-active compounds (Guth, 1997).
Spectroscopic Studies
- Theoretical Spectroscopic Characterization : Ethyl mercaptan and dimethyl sulfide, related to Ethyl 2,2-dimethyl-4-sulfobutanoate, were characterized using highly correlated ab initio methods for understanding their spectral features at low temperatures (Senent et al., 2014).
Environmental Impact Studies
- Sulfluramid in Agriculture : The use of Sulfluramid, a pesticide containing N-Ethyl perfluorooctane sulfonamide, in Brazilian agriculture was studied to understand its environmental impact. This research is relevant due to its structural similarity to Ethyl 2,2-dimethyl-4-sulfobutanoate (Nascimento et al., 2018).
Solvent Applications
- DMSO in Amino Acid Analysis : Dimethyl sulfoxide, related to Ethyl 2,2-dimethyl-4-sulfobutanoate, was found to be an effective solvent in the ninhydrin reaction for amino acid analysis (Moore, 1968).
Biodegradation Studies
- Biotransformation of Sulfluramid : The biodegradation of N-ethyl perfluorooctane sulfonamide in wetland plants was investigated, providing insights into the environmental dynamics of compounds similar to Ethyl 2,2-dimethyl-4-sulfobutanoate (Yin et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-chlorosulfonyl-2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-4-13-7(10)8(2,3)5-6-14(9,11)12/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRMJVKOZDJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-4-sulfobutanoate | |
CAS RN |
2174008-12-7 |
Source


|
| Record name | ethyl 4-(chlorosulfonyl)-2,2-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3001960.png)



